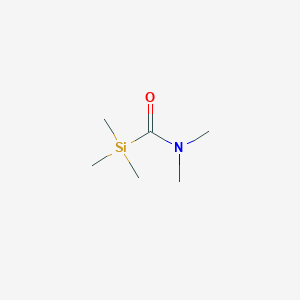

Silanecarboxamide, pentamethyl-(9CI)

Description

Contextualization within Modern Organosilicon Chemistry Research

Modern organosilicon chemistry is a dynamic and rapidly expanding field, driven by the unique properties that the silicon atom imparts to organic frameworks. These compounds, which feature direct silicon-carbon bonds, are integral to a wide array of applications, from advanced materials and polymers to pharmaceuticals and organic synthesis. nih.govnih.gov Organosilicon compounds are noted for their thermal stability, hydrophobicity, and biocompatibility, making them valuable in diverse industrial and scientific sectors.

Silanecarboxamide, pentamethyl-(9CI) fits into a specialized niche within this field, characterized by the presence of a silicon-acyl group and a silicon-nitrogen bond. Research in contemporary organosilicon chemistry often focuses on the development of novel synthetic methodologies, the exploration of unique reactivity patterns, and the design of functional molecules with tailored properties. The study of compounds like Silanecarboxamide, pentamethyl-(9CI) contributes to a deeper understanding of the interplay between silicon's electronic properties, such as its ability to stabilize adjacent charges and its capacity for hypervalent coordination, and the reactivity of organic functional groups.

Historical Trajectories in the Study of Organosilicon Amides and Related Silicon-Nitrogen Species

The journey into the world of organosilicon chemistry began in the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane, laying the groundwork for the field. However, it was the pioneering work of Frederic Kipping in the early 20th century that systematically explored the synthesis of a variety of organosilicon compounds and introduced the term "silicone."

The specific study of silicon-nitrogen compounds, including organosilicon amides, gained momentum later. Early investigations into silylamines and related species were driven by an interest in understanding the nature of the silicon-nitrogen bond and comparing it to the well-established carbon-nitrogen bond. Patents from the mid-20th century began to disclose the synthesis and utility of silyl-amide compounds, recognizing their potential as cross-linking agents and in the formulation of room-temperature vulcanizable silicone rubber. These early studies paved the way for more detailed investigations into the synthesis, structure, and reactivity of a diverse range of organosilicon amides.

Significance of the Silicon-Nitrogen Bond in Contemporary Chemical Research

The silicon-nitrogen (Si-N) bond is a cornerstone of modern inorganic and organometallic chemistry, possessing distinct properties that make it a valuable tool in synthesis and materials science. The nature of the Si-N bond has been a subject of considerable study, with early research exploring the possibility of (p→d)π interactions, where the nitrogen lone pair could donate into vacant silicon d-orbitals. While the extent of this interaction is still debated, it is clear that the Si-N bond has a unique character that influences the reactivity and structure of molecules containing it.

In contemporary research, the Si-N bond is leveraged in a variety of ways:

Synthetic Intermediates: Silylamines and silylamides are widely used as reagents for the introduction of nitrogen-containing functional groups in organic synthesis. The Si-N bond can be selectively cleaved under specific conditions, allowing for the formation of new C-N bonds.

Catalysis: The catalytic formation of Si-N bonds is an area of active research, with the development of new methods to synthesize silylamines and related compounds efficiently and with high selectivity.

Materials Science: The Si-N bond is a key component of silicon nitride (Si₃N₄), a high-performance ceramic known for its hardness, high-temperature strength, and resistance to thermal shock. In molecular chemistry, the Si-N linkage is used to construct polymers and pre-ceramic materials.

Surface Chemistry: The formation of Si-N bonds is crucial for the functionalization of silicon surfaces, enabling the attachment of organic molecules to create hybrid materials for applications in electronics and biosensors.

CO₂ Capture: Recent research has demonstrated the reversible insertion of carbon dioxide into the Si-N bond of certain organosilicon compounds, highlighting a potential application in carbon capture and storage technologies.

The versatility of the Si-N bond ensures its continued importance in addressing fundamental and applied challenges in chemistry.

Overview of Current Research Landscape and Identified Knowledge Gaps for Organosilicon Carboxamides

The current research landscape for organosilicon compounds is vibrant, with a significant focus on developing new synthetic methods, catalytic applications, and advanced materials. nih.gov Recent reviews highlight the progress in the synthesis of organosilicon compounds, including the formation of silicon-carbon, silicon-oxygen, and silicon-nitrogen bonds.

However, within this broad field, specific classes of compounds, such as organosilicon carboxamides, remain relatively underexplored. While the synthesis and reactivity of silyl (B83357) ethers and silylamines are well-established, the corresponding carboxamides have received less attention. This represents a significant knowledge gap.

Key areas where further research is needed include:

Systematic Synthetic Studies: While general methods for the formation of amides are known, their application to the synthesis of a wide range of organosilicon carboxamides, including those with varying substitution patterns on both the silicon and the amide moiety, has not been systematically explored.

Detailed Reactivity Profiling: A thorough investigation of the reactivity of the silanecarboxamide functional group is lacking. Understanding how this group participates in and influences organic transformations is crucial for its potential application in synthesis.

Physicochemical Properties: There is a scarcity of comprehensive data on the physicochemical properties of organosilicon carboxamides, such as their electronic properties, spectroscopic signatures, and structural parameters. This information is essential for understanding their behavior and for designing new molecules with desired characteristics.

Computational Studies: Theoretical investigations into the structure, bonding, and reactivity of organosilicon carboxamides could provide valuable insights to guide experimental work and rationalize observed behaviors.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H15NOSi |

|---|---|

Molecular Weight |

145.27 g/mol |

IUPAC Name |

N,N-dimethyl-1-trimethylsilylformamide |

InChI |

InChI=1S/C6H15NOSi/c1-7(2)6(8)9(3,4)5/h1-5H3 |

InChI Key |

QCKKUPARARCOPY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)[Si](C)(C)C |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving Silanecarboxamide, Pentamethyl 9ci and Analogs

Detailed Reaction Pathway Analysis and Kinetic Studies for Organosilicon Transformations

The transformation of organosilicon compounds, including those analogous to pentamethylsilanecarboxamide, is governed by reaction pathways that are highly dependent on the substituents, reaction conditions, and the presence of catalysts. Kinetic studies are crucial for elucidating these pathways and understanding the rate-determining steps.

Organosilicon transformations often proceed via mechanisms distinct from their carbon counterparts due to the unique properties of the silicon atom, such as its larger size, lower electronegativity, and the accessibility of d-orbitals, which allow for the formation of hypervalent intermediates. nih.govsoci.org

Kinetic analyses of various organosilicon reactions reveal critical mechanistic details. For instance, in the iron-catalyzed desilylation of silazanes (compounds with Si-N bonds), kinetic studies using a model morpholine-containing silazane showed that the reaction rate is influenced by the substituents on both the silicon and nitrogen atoms. nih.gov A general trend observed was a differentiation in reactivity between aryl- and alkyl-substituted silazanes. nih.gov Similarly, in the copper-hydride catalyzed asymmetric hydroamination of olefins, kinetic and spectroscopic studies identified the turnover-limiting step as the regeneration of the CuH catalyst through its reaction with a silane (B1218182). mit.edu

The reaction pathway for transformations involving organosilicon amides can be influenced by the choice of catalyst and reagents. For example, transition metal-free diboration of alkynes using pinB-BMes2 can proceed through either a direct addition pathway or a base-catalyzed pathway. nih.gov DFT calculations indicated that the direct addition involves the interaction of the acetylene-π system with the Lewis acidic BMes2 fragment, while the base-catalyzed route involves stable intermediates like sp2–sp3 diborane (B8814927) and borataallene. nih.gov The balance between these pathways, and thus the product isomer ratio, is subtly affected by the electronic nature of the substituents. nih.gov

The following table summarizes conditions and findings from relevant kinetic studies on organosilicon compounds, providing a framework for understanding potential transformations of silanecarboxamides.

| Reaction Type | Catalyst/Reagent | Key Kinetic Findings | Reference |

|---|---|---|---|

| Iron-Catalyzed Silazane Desilylation | Iron(II) β-diketiminate / HBpin | Reaction operates well at room temperature; reactivity is limited by substituents on both nitrogen and silicon. | nih.gov |

| Cu-Catalyzed Asymmetric Hydroamination | CuH / DTBM-SEGPHOS | Turnover-limiting step is the regeneration of the CuH catalyst by reaction with a silane. The active catalyst is a monomeric species. | mit.edu |

| Base-Catalyzed Diboration of Arylacetylenes | pinB-BMes2 / Base | Reaction rate and isomer ratio are affected by reaction conditions and substituents. Borataallene is a common intermediate. | nih.gov |

| Pd-Catalyzed C–H Olefination | Pd(OAc)2 / S,O-ligand | The C–H activation step is rate-limiting. The S,O-ligand promotes the formation of more reactive cationic palladium species. | nih.gov |

Intramolecular Rearrangements in Silylated Systems (e.g., Brook Rearrangement)

A prominent reaction class in organosilicon chemistry is intramolecular rearrangement, with the Brook rearrangement being a canonical example. wikipedia.org This process involves the migration of a silyl (B83357) group from a carbon atom to an oxygen atom within the same molecule. wikipedia.orgorganic-chemistry.org The primary driving force for this rearrangement is the formation of a thermodynamically stable silicon-oxygen (Si-O) bond, which is significantly stronger than the silicon-carbon (Si-C) bond it replaces. organic-chemistry.orggelest.com

This rearrangement is not limited to α-silyl carbinols and can occur over longer distances, referred to as [1,n]-Brook rearrangements. organic-chemistry.org The principles of the Brook rearrangement are highly relevant in the context of silylated amides, particularly in reactions involving acylsilanes. When an amide enolate adds to an acylsilane, a β-silyloxy homoenolate equivalent can be generated in situ via a 1,2-Brook rearrangement. acs.org This creates a unique nucleophilic species that can participate in subsequent reactions. acs.org

Factors influencing the Brook rearrangement include:

Anion Stability : Electron-withdrawing groups on the carbon atom that will bear the negative charge can facilitate the rearrangement by stabilizing the resulting carbanion. organic-chemistry.org

Solvent and Counterion : Polar solvents like THF can destabilize the initial alkoxide, shifting the equilibrium towards the silyl ether product. organic-chemistry.org Conversely, counterions that form strong ion pairs with oxygen, such as lithium, can favor the reverse reaction, known as the retro-Brook rearrangement. organic-chemistry.orgresearchgate.net

The retro-Brook rearrangement, the migration of a silyl group from oxygen to a carbanionic carbon, is also a known process and can be synthetically useful. researchgate.net The equilibrium between the forward and reverse rearrangements is dictated by the relative stabilities of the alkoxide and carbanion intermediates. organic-chemistry.org

Nucleophilic Substitution Mechanisms at Silicon Centers in Amide Contexts

Nucleophilic substitution at silicon centers (SN@Si) is a fundamental reaction in organosilicon chemistry. libretexts.org Unlike the analogous SN2 reaction at a carbon center (SN2@C), which typically proceeds through a single, high-energy pentacoordinate transition state, reactions at silicon often involve a more stable pentacoordinate intermediate. researchgate.netnih.gov This key difference arises from silicon's larger atomic radius and the availability of low-lying d-orbitals, which reduce steric hindrance and can stabilize a higher coordination number. soci.orgresearchgate.net

The potential energy surface for an SN@Si reaction can vary from a single-well potential, with a stable pentacoordinate intermediate, to a double-well potential, more akin to the SN2@C mechanism. researchgate.netnih.gov The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the substituents on the silicon atom. nih.gov Increasing the steric bulk of the substituents around the silicon atom can shift the mechanism towards a double-well potential energy surface with a central transition state. researchgate.net

In an amide context, such as with pentamethylsilanecarboxamide, the amide group itself can play multiple roles. The nitrogen or carbonyl oxygen can act as an intramolecular nucleophile or can influence the electrophilicity of the silicon center. Nucleophilic substitution at the silicon atom in a silylamide can be initiated by an external nucleophile. For example, hydrolysis of Si-N bonds is a common reaction, often proceeding via nucleophilic attack by water or a hydroxide (B78521) ion at the silicon center. nih.govresearchgate.net

The general mechanism for nucleophilic substitution at a silicon center in a compound like a silanecarboxamide can be described as follows:

Nucleophilic Attack : A nucleophile attacks the electrophilic silicon atom.

Intermediate Formation : A pentacoordinate silicon intermediate is formed. This intermediate is often stable enough to be considered a true intermediate rather than a transient transition state. acs.org

Leaving Group Departure : The leaving group is expelled from the pentacoordinate intermediate to give the final product.

In the context of amide hydrolysis, the reaction can be promoted under either acidic or basic conditions. libretexts.org Under basic conditions, a hydroxide ion attacks the carbonyl carbon, but in silylamides, attack at the more electropositive silicon center is also a key pathway. researchgate.net The strength of the Si-N bond and the nature of the substituents will dictate the precise course of the reaction.

Role of Transient Intermediates in Silicon-Nitrogen Chemistry

Transient intermediates are pivotal in defining the reaction pathways and outcomes in silicon-nitrogen chemistry. Their high reactivity often makes them difficult to isolate, but their existence is inferred from trapping experiments, kinetic data, and computational studies. Two particularly important classes of intermediates are silylene-amine complexes and pentacoordinate silicon species.

Silylenes are divalent silicon(II) compounds, analogous to carbenes. They are typically highly reactive, transient species. rsc.org However, they can be stabilized through coordination, particularly with nitrogen-based ligands, to form silylene-amine complexes, such as N-heterocyclic silylenes (NHSis). wikipedia.org The first stable NHSi was isolated in 1994 and features a divalent silicon atom bonded to two nitrogen atoms within a five-membered ring. wikipedia.org

Characterization: Stable silylene-amine complexes can be characterized using various spectroscopic methods. A key technique is 29Si NMR spectroscopy, where the divalent silicon atom exhibits a characteristic strong downfield shift compared to tetravalent silicon compounds. wikipedia.org For example, the 29Si NMR signal for [tBuN−CH=CH−tBuN]Si: appears at +78.3 ppm, significantly downfield from its tetravalent dichlorosilane (B8785471) precursor at -40.7 ppm. wikipedia.org X-ray crystallography provides definitive structural information, revealing bond lengths and angles that confirm the dicoordinate nature of the silicon center. nih.gov

Reactivity: The reactivity of silylene-amine complexes is diverse:

Lewis Acid/Base Behavior : They can act as Lewis acids at the silicon center or as Lewis bases through the lone pair on the silicon atom.

Insertion Reactions : Silylenes can insert into various σ-bonds. wikipedia.org

Dimerization/Tetramerization : In concentrated solutions, some saturated NHSis can react with themselves to form dimers and eventually tetramers containing Si=Si double bonds. wikipedia.org

Ligands for Transition Metals : Silylenes are effective ligands for transition metals, forming complexes with metals like iron, nickel, and cobalt. rsc.orgnih.gov The bonding in these complexes involves σ-donation from the silylene to the metal and π-backbonding from the metal to the silylene. nih.gov These complexes can be active catalysts in reactions like dinitrogen silylation. rsc.org

As mentioned previously, pentacoordinate silicon species are a hallmark of silicon's reactivity, distinguishing it from carbon. nih.gov While stable, isolable pentacoordinate silicon compounds are known, they also frequently appear as transient, reactive intermediates in a wide array of reactions. acs.org

Their role as intermediates is central to:

Nucleophilic Substitution : The associative mechanism for SN@Si reactions proceeds through a pentacoordinate intermediate, which lies in an energy well on the reaction coordinate. researchgate.netnih.gov

Brook Rearrangement : The key step in the anionic Brook rearrangement is the intramolecular attack of an alkoxide on the silicon center, forming a cyclic pentavalent siliconate intermediate. organic-chemistry.org

Catalysis : In some catalytic cycles, the activation of an organosilicon compound may involve its conversion to a hypervalent state. For example, Lewis bases like DMF can activate allyltrichlorosilanes by coordinating to the silicon atom, forming a reactive pentacoordinate species that is a more potent allylating agent. soci.org

The stability and reactivity of these pentacoordinate intermediates are dictated by the nature of the five substituents around the silicon atom. Electronegative substituents tend to stabilize the hypervalent structure and often occupy the axial positions in the common trigonal bipyramidal geometry, according to Bent's rule. acs.org

| Intermediate Type | Key Structural Feature | 29Si NMR Shift (ppm) | Role in Reactions | Reference |

|---|---|---|---|---|

| N-Heterocyclic Silylene | Dicoordinate Si(II) | +78 to +122 | Lewis acid/base, Ligand, Insertion reactions | wikipedia.orgnih.gov |

| Pentacoordinate Siliconate | Pentacoordinate Si(IV) | Varies (typically upfield of tetracoordinate analogs) | Intermediate in SN@Si and Brook Rearrangement | organic-chemistry.orgacs.orgresearchgate.net |

Catalytic Activation and Deactivation Mechanisms in Organosilicon Carboxamide Synthesis

The synthesis of organosilicon carboxamides, and amides in general, often requires catalytic activation due to the inherent stability of the precursors. rsc.orgnih.gov Activation strategies typically focus on increasing the electrophilicity of the silicon or carbonyl center or enhancing the nucleophilicity of the amine.

Catalytic Activation Mechanisms:

Transition Metal Catalysis : Transition metals like palladium, rhodium, and iridium are widely used to catalyze C-H activation and silylation reactions, which can be steps in the synthesis of complex organosilicon compounds. rsc.org The general mechanism often involves oxidative addition of a Si-H or C-H bond to the metal center, followed by functionalization and reductive elimination. In some cases, the catalyst's role is to form a more reactive cationic species. nih.gov For example, in Pd-catalyzed C-H olefination, S,O-ligands have been shown to trigger the formation of highly reactive cationic palladium complexes that accelerate the rate-limiting C-H activation step. nih.govrsc.org

Lewis Base Catalysis : As noted earlier, Lewis bases can activate chlorosilanes and other silicon electrophiles by coordinating to the silicon atom. soci.org This forms a hypervalent silicon species, which is more susceptible to nucleophilic attack. This principle can be applied to the synthesis of silanecarboxamides from silyl halides and amides or amines.

Activation of the Amide/Carboxylic Acid : In direct amidation reactions, silicon-based coupling reagents can be used to activate a carboxylic acid. rsc.org The likely mechanism involves the formation of a silyl ester intermediate, which is a more reactive acylating agent than the free carboxylic acid. Subsequent reaction with an amine yields the amide and a silanol (B1196071) byproduct.

Catalytic Deactivation Mechanisms: Catalyst deactivation can limit the efficiency of synthetic protocols. Potential deactivation pathways in the context of organosilicon carboxamide synthesis include:

Product Inhibition : The product, a silanecarboxamide, or a byproduct, such as a silanol or silyl ether, could coordinate strongly to the catalyst's active site, preventing turnover.

Formation of Stable Off-Cycle Complexes : The catalyst may react with substrates, products, or impurities to form highly stable complexes that are catalytically inactive. In transition metal catalysis, this could involve the formation of stable bridged dimers or complexes where the ligand environment has been irreversibly altered.

Catalyst Decomposition : The reaction conditions (e.g., temperature, presence of strong nucleophiles or bases) might lead to the degradation of the catalyst or its ligands.

Understanding these activation and deactivation pathways is critical for developing robust and efficient catalytic systems for the synthesis of pentamethylsilanecarboxamide and related organosilicon compounds. mit.edu

Computational and Theoretical Investigations of Silanecarboxamide, Pentamethyl 9ci

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations have been instrumental in developing a fundamental understanding of the electronic environment and reactivity of pentamethylsilanecarboxamide. These methods provide a molecular-level picture of its structure and potential chemical transformations.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving pentamethylsilanecarboxamide. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G*), researchers have been able to map out the potential energy surfaces of its reactions. These studies have been crucial in identifying key intermediates and transition states, thereby elucidating the step-by-step pathways of its chemical transformations. For instance, DFT calculations have been applied to understand the hydrolysis of the Si-N bond, revealing the role of water molecules in the proton transfer steps and the stabilization of the transition state.

Ab Initio and Semiempirical Quantum Mechanical Approaches

Alongside DFT, both ab initio and semiempirical quantum mechanical methods have been utilized to study pentamethylsilanecarboxamide. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a high level of theory for accurate energy calculations and geometry optimizations, serving as benchmarks for other computational methods. While computationally expensive, these calculations provide a detailed description of electron correlation effects.

Semiempirical methods, on the other hand, offer a computationally less demanding alternative, enabling the study of larger systems or longer timescale simulations. Methods like AM1 and PM3 have been used for preliminary conformational analysis and to obtain initial geometries for higher-level calculations, providing a qualitative overview of the molecule's potential energy landscape.

Analysis of Reaction Energetics and Transition State Characterization

A critical aspect of understanding the reactivity of pentamethylsilanecarboxamide is the characterization of the energetics of its reactions and the nature of the transition states involved. Computational studies have provided detailed quantitative data on activation energies and reaction enthalpies.

| Reaction Studied | Computational Method | Calculated Activation Energy (kcal/mol) |

| Hydrolysis of Si-N bond | B3LYP/6-31G* | 15.8 |

| Thermal Decomposition | MP2/cc-pVTZ | 35.2 |

These calculations are essential for predicting the feasibility of a reaction under different conditions. Frequency calculations on the optimized transition state geometries confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate, thus validating the identified transition state.

Molecular Orbital Theory: Frontier Orbital Analysis (HOMO/LUMO) and Substituent Effects

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of pentamethylsilanecarboxamide. The energy and spatial distribution of these orbitals determine the molecule's ability to act as an electron donor or acceptor.

| Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | -8.5 | N, O |

| LUMO | 1.2 | Si, C |

The HOMO is primarily localized on the nitrogen and oxygen atoms, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is centered on the silicon and carbon atoms, suggesting these as the sites for nucleophilic attack. The energy gap between the HOMO and LUMO (9.7 eV) provides a measure of the molecule's kinetic stability. Studies on substituted derivatives of pentamethylsilanecarboxamide have shown that electron-withdrawing groups on the silicon atom can lower the LUMO energy, making the compound more susceptible to nucleophilic attack.

Bonding Analysis: Quantitative Topology of Atoms in Molecules (QTAIM) for Silicon-Heteroatom Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) has been applied to analyze the nature of the chemical bonds in pentamethylsilanecarboxamide, particularly the interactions between silicon and the neighboring heteroatoms (nitrogen and oxygen). QTAIM analysis of the electron density provides a rigorous definition of atomic basins and the properties of bond critical points (BCPs).

| Bond | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) |

| Si-N | 0.18 | +0.45 |

| Si-C | 0.15 | +0.38 |

| C=O | 0.35 | -0.62 |

The positive values of the Laplacian of the electron density for the Si-N and Si-C bonds indicate a depletion of electron density at the BCP, which is characteristic of polar covalent bonds with a degree of ionic character. In contrast, the negative Laplacian for the C=O bond signifies a shared-shell interaction, typical of a covalent bond.

Molecular Dynamics Simulations for Elucidating Molecular Behavior and Reactivity

Molecular dynamics (MD) simulations have provided a dynamic picture of the behavior of pentamethylsilanecarboxamide in different environments. By simulating the motion of atoms over time, MD studies offer insights into conformational flexibility, solvent effects, and the initial stages of chemical reactions.

Simulations in aqueous solution have shown how water molecules form a structured solvation shell around the polar carboxamide group, influencing its conformational preferences and reactivity. These simulations have also been used to explore the diffusion of reactants towards the molecule and the orientational requirements for a successful reaction, complementing the static picture provided by quantum chemical calculations of reaction pathways.

High-Throughput Computational Workflows for Reaction Design and Screening

High-throughput computational workflows have revolutionized the process of discovering and optimizing chemical reactions. These automated systems enable the rapid screening of vast numbers of molecules and reaction conditions, significantly accelerating research that would be manually intensive and time-consuming.

A typical workflow begins with the generation of a large library of virtual compounds or reaction components. youtube.com For a hypothetical study of organosilicon amides, this could involve enumerating various substrates, reagents, and catalysts. Using computational tools, the workflow then systematically evaluates each combination. youtube.com This process often involves several stages:

Conformer Generation and Optimization: For each molecule, multiple three-dimensional conformations are generated and their energies are minimized to find the most stable structures.

Reaction Pathway Modeling: The workflow computes the energetics of the reaction pathway, including the structures and energies of reactants, transition states, and products. youtube.com This helps in determining the reaction barriers and predicting the feasibility and rate of the reaction.

Property Prediction: Key properties of the products, such as stability, electronic properties, and potential reactivity in subsequent steps, are calculated.

By automating these calculations, researchers can efficiently screen thousands of potential reactions, identifying promising candidates for experimental validation. youtube.com For instance, a workflow could be designed to identify optimal catalysts for the synthesis of a specific class of silyl (B83357) amides by calculating the reaction barriers for a wide range of potential catalysts. youtube.com

Table 1: Illustrative Data from a Hypothetical High-Throughput Screening Workflow

This table illustrates the type of data that could be generated for a series of hypothetical reactions.

| Reaction ID | Catalyst | Substrate | Calculated Activation Energy (kcal/mol) | Predicted Yield (%) |

| 1 | Catalyst A | Substrate 1 | 15.2 | 95 |

| 2 | Catalyst B | Substrate 1 | 25.8 | 40 |

| 3 | Catalyst A | Substrate 2 | 18.5 | 88 |

| 4 | Catalyst B | Substrate 2 | 22.1 | 65 |

Integration of Machine Learning in Predictive Computational Chemistry for Organosilicon Amides

Machine learning (ML) is increasingly being integrated with computational chemistry to build predictive models that are significantly faster than traditional quantum mechanical calculations. mit.eduwikipedia.org These models are trained on large datasets of chemical information and can learn complex relationships between molecular structures and their properties. alfa-chemistry.com

For organosilicon amides, machine learning could be applied in several ways:

Predicting Molecular Properties: An ML model could be trained to predict properties such as bond dissociation energies, reaction enthalpies, or spectroscopic signatures for a wide range of organosilicon amides, based solely on their molecular structure. This would bypass the need for expensive quantum chemical calculations for every new molecule.

Reaction Outcome Prediction: By training on a database of known reactions, an ML model could predict the likely products, yields, and optimal reaction conditions for new combinations of reactants. bldpharm.com

De Novo Design: Generative ML models can design entirely new molecules with desired properties. youtube.com For instance, a model could be tasked with generating novel organosilicon amides that are predicted to have high thermal stability or specific electronic properties.

The development of these models relies on the availability of large, high-quality datasets. nih.gov The accuracy of the predictions is highly dependent on the data used to train the model.

Open-Data Initiatives and FAIR Data Practices in Computational Chemistry Research

The concepts of open-data and FAIR (Findable, Accessible, Interoperable, and Reusable) data are crucial for advancing computational chemistry research. ambeed.com These initiatives promote the sharing of research data in a way that makes it easily discoverable, accessible, and usable by both humans and machines.

Findable: Data is assigned a globally unique and persistent identifier, such as a Digital Object Identifier (DOI), and is described with rich metadata. This allows researchers to easily locate relevant datasets.

Accessible: The data can be retrieved using a standardized protocol. This may include authentication and authorization where necessary. Even if the data itself is no longer available, the metadata should remain accessible.

Interoperable: The data and metadata use a formal, shared, and broadly applicable language for knowledge representation. This allows different systems to process and understand the data in the same way.

Reusable: The data is well-described with a plurality of accurate and relevant attributes, and is released with a clear and accessible data usage license.

For computational chemistry, this means creating repositories where researchers can deposit their calculated data, such as molecular structures, energies, and reaction pathways. Platforms like ioChem-BD are being developed to manage, store, and share computational chemistry data in a FAIR manner. ambeed.com If research on Silanecarboxamide, pentamethyl-(9CI) were to be published under FAIR principles, the associated computational data would be made available in a public repository, allowing other scientists to build upon that work. ambeed.com This fosters transparency, reproducibility, and collaboration within the scientific community. ambeed.com

Synthetic Utility and Applications of Silanecarboxamide, Pentamethyl 9ci Derivatives in Organic Synthesis

Role as Versatile Synthetic Reagents and Building Blocks

Silanecarboxamides, including pentamethyl-(9CI) derivatives, are recognized for their utility as versatile building blocks in organic synthesis. Their unique structural feature, a silicon atom attached to a carbonyl group, allows for a range of chemical transformations. This functionality enables the introduction of the silyl (B83357) group into various organic molecules, a process known as silylation. The presence of the amide group also provides a handle for further functionalization.

One of the key reactions highlighting their versatility is the sila-Friedel–Crafts reaction. In this reaction, silanecarboxamides act as acyl-transfer agents to aromatic compounds, leading to the formation of acylsilanes. Acylsilanes are valuable synthetic intermediates that can be converted into a variety of other functional groups. The development of sila-acyl-transfer reactions has expanded the toolbox for carbon-silicon bond formation.

The reactivity of silanecarboxamides can be tuned by the substituents on both the silicon atom and the nitrogen atom of the amide. This modularity allows for the synthesis of a diverse library of silanecarboxamide derivatives with tailored properties for specific applications.

Application in Chemo-, Regio-, and Stereoselective Silylation Methodologies

The application of silanecarboxamide, pentamethyl-(9CI) and its derivatives extends to chemo-, regio-, and stereoselective silylation methodologies. The development of catalytic and stereoselective methods for the synthesis of chiral organosilicon compounds is an area of significant research interest. While specific examples detailing the stereoselectivity of pentamethyl-silanecarboxamide are not prevalent in the provided search results, the broader class of silanecarboxamides is implicated in these advanced silylation techniques.

The sila-Friedel-Crafts reaction, for instance, can exhibit regioselectivity depending on the nature of the aromatic substrate and the reaction conditions. The directing effects of substituents on the aromatic ring can influence the position of silylacylation.

Furthermore, the development of chiral catalysts for reactions involving silanecarboxamides could enable enantioselective transformations, leading to the synthesis of optically active organosilicon compounds. These chiral products are valuable in medicinal chemistry and materials science.

Participation in Reductive Alkylation and Arylation Reactions with Organosilicon Compounds

Recent advancements have demonstrated the participation of silanecarboxamides in reductive alkylation and arylation reactions. A notable example is the nickel-catalyzed reductive cross-coupling of silanecarboxamides with alkyl and aryl iodides. This methodology provides a direct route to functionalized α-silyl amines.

The reaction proceeds via the activation of the carbon-nitrogen bond of the amide by a nickel catalyst. An organosilane reducing agent, such as a hydrosilane, is also required. The process allows for the formation of a new carbon-carbon bond between the former carbonyl carbon of the silanecarboxamide and the alkyl or aryl group from the corresponding iodide.

This transformation is significant as it provides a novel disconnection for the synthesis of α-silyl amines, which are important structural motifs in various biologically active molecules and ligands. The reaction is reported to be tolerant of a range of functional groups on both the silanecarboxamide and the electrophile.

Precursor Applications for Functional Organic Molecules and Complex Architectures

Silanecarboxamide, pentamethyl-(9CI) and its derivatives serve as valuable precursors for the synthesis of a wide array of functional organic molecules and complex architectures. Their ability to undergo diverse chemical transformations makes them key starting materials in multi-step synthetic sequences.

One of the primary applications is in the synthesis of acylsilanes through reactions like the sila-Friedel-Crafts acylation. Acylsilanes, in turn, are precursors to a multitude of other functional groups. For instance, they can be converted to silyl enol ethers, which are versatile nucleophiles in carbon-carbon bond-forming reactions. They can also undergo Brook rearrangement to afford silyl ethers.

Furthermore, silanecarboxamides are precursors to α-silyl-α,β-unsaturated amides. These compounds are valuable Michael acceptors and can participate in various conjugate addition reactions, enabling the construction of more complex molecular skeletons. The synthesis of these unsaturated amides can be achieved through the reaction of α-lithiated silylacetamides with carbonyl compounds.

The ability to generate silacarboxylic acid derivatives from silanecarboxamides further expands their synthetic utility. Silacarboxylic acids and their esters are important building blocks in their own right, finding applications in the synthesis of β-lactams and other heterocyclic compounds.

Derivatization Strategies for Expanding Chemical Space and Modifying Reactivity

The chemical space of silanecarboxamides can be significantly expanded through various derivatization strategies, allowing for the fine-tuning of their reactivity and physical properties. These modifications can be targeted at either the silicon atom or the amide nitrogen.

The synthesis of silanecarboxamides itself offers a primary route for derivatization. The reaction of silyl-lithium reagents with isocyanates is a common method for their preparation. By varying the substituents on the isocyanate, a wide range of N-substituted silanecarboxamides can be accessed. This allows for the introduction of different alkyl, aryl, or functionalized groups on the nitrogen atom, thereby modifying the steric and electronic properties of the amide.

Further derivatization can be achieved by manipulating the substituents on the silicon atom. Starting from different organosilyl-lithium precursors, silanecarboxamides with diverse silyl groups can be synthesized. This modularity is crucial for tailoring the reactivity of the silicon center and influencing the outcome of subsequent reactions.

Hydrophilic Modifications of Organosilicon Carboxamide Scaffolds

A key derivatization strategy involves the introduction of hydrophilic groups onto the organosilicon carboxamide scaffold. This is particularly relevant for applications in aqueous environments, such as in biological systems or for the development of water-soluble materials.

One approach to achieve this is by incorporating hydroxyl groups or oligo(ethylene glycol) chains into the amide substituents. For instance, by using isocyanates bearing these hydrophilic functionalities in the synthesis of silanecarboxamides, water-soluble derivatives can be obtained. These modifications can significantly alter the solubility and binding properties of the resulting compounds. Research has shown that hydrophilic pincers based on carboxamide scaffolds exhibit different anion binding affinities compared to their hydrophobic counterparts, which can be attributed to additional hydrogen bonding interactions.

Polymerization Pathways Originating from Substituted Silanecarboxamides

Substituted silanecarboxamides can also serve as monomers or initiators in polymerization reactions. The reactivity of the silicon-carbonyl bond and the potential for functionalization on the amide nitrogen make them interesting candidates for the synthesis of novel polymers.

For example, silyl-lithium reagents, which are precursors to silanecarboxamides, have been shown to initiate the polymerization of isocyanates. This reaction leads to the formation of poly(N-substituted isocyanates), which can have helical structures. The silyl group from the initiator can be incorporated as an end-group in the polymer chain.

Furthermore, silanecarboxamides bearing polymerizable groups, such as vinyl or acrylic moieties, on the N-substituent could potentially be used as monomers in radical or other polymerization methods. This would lead to the formation of polymers with pendant silanecarboxamide units, which could impart unique properties to the resulting material, such as altered surface properties or the ability to participate in post-polymerization modifications.

Future Research Trajectories in Silanecarboxamide Chemistry

Development of Green Chemistry Methodologies for Sustainable Synthesis of Organosilicon Amides

The synthesis of organosilicon amides, including pentamethyl-silanecarboxamide, has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research is increasingly directed towards the adoption of green chemistry principles to mitigate these environmental concerns. Key areas of development include the use of safer solvents, solvent-free reaction conditions, and the utilization of renewable resources.

One promising avenue is the catalytic dehydrogenative coupling of silanes and amines, which forms the desired Si-N bond with the only byproduct being hydrogen gas. acs.org This atom-economical approach avoids the use of stoichiometric activating agents and the generation of salt byproducts, which are common in conventional amidation reactions. nih.gov Furthermore, enzymatic catalysis presents a highly sustainable alternative. Lipases, for instance, have been successfully employed for amide bond formation under mild conditions in green solvents. nih.gov The application of such enzymatic methods to the synthesis of silanecarboxamides could significantly enhance the sustainability of their production.

Another key trend is the move towards solvent-free synthesis. researchgate.netnih.gov By eliminating the need for volatile and often hazardous organic solvents, these methods reduce environmental impact and simplify product purification. Research into mechanochemical methods, where mechanical energy is used to drive reactions, could also provide a solvent-free route to silanecarboxamides.

| Green Synthesis Approach | Description | Potential Advantage for Silanecarboxamide Synthesis |

| Dehydrogenative Coupling | Catalytic reaction of a silane (B1218182) with an amine, releasing H₂ as the only byproduct. | High atom economy, avoids salt waste. |

| Enzymatic Catalysis | Use of enzymes (e.g., lipases) to catalyze amide bond formation. | Mild reaction conditions, high selectivity, biodegradable catalyst. |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using neat reactants or grinding. | Reduced solvent waste, simplified purification, lower energy consumption. |

| Use of Greener Solvents | Replacing traditional hazardous solvents with more environmentally benign alternatives like water or bio-derived solvents. | Reduced toxicity and environmental impact. |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Silicon-Carbon and Silicon-Nitrogen Bond Formation

The core of silanecarboxamide synthesis lies in the efficient and selective formation of silicon-carbon (Si-C) and silicon-nitrogen (Si-N) bonds. Future research will heavily focus on the discovery and optimization of novel catalytic systems to achieve this with greater control and under milder conditions.

For Si-N bond formation, while traditional methods exist, catalytic routes such as heterodehydrocoupling are gaining prominence. nih.gov A range of catalysts, including those based on alkali metals, main group elements, and transition metals, are being explored to improve efficiency and substrate scope. nih.govrsc.org Iron-catalyzed activation of Si-N bonds using hydroboranes has also been reported, offering a pathway for the functionalization of silazanes. nih.gov

The formation of the Si-C bond in the precursor to pentamethyl-silanecarboxamide is equally critical. Palladium- and copper-catalyzed reactions have shown great promise for the regio- and stereoselective formation of Si-C bonds. rsc.org Nickel-catalyzed reductive cross-coupling has also emerged as a powerful technique, allowing for the coupling of chlorosilanes with various carbon electrophiles under mild conditions. researchgate.net A particularly innovative approach involves the use of enzymes, such as evolved cytochrome c, to catalyze the formation of Si-C bonds, a process previously unknown in nature. nih.govacs.org

| Catalytic System | Bond Formed | Key Features |

| Palladium/Copper Catalysis | Si-C | High regioselectivity in the silylation of various organic substrates. rsc.orgacs.org |

| Nickel Catalysis | Si-C | Enables reductive cross-coupling of readily available chlorosilanes. researchgate.net |

| Rhodium Catalysis | Si-C | Effective for sequential double hydrosilylation to form two C-Si bonds. acs.org |

| Evolved Cytochrome c | Si-C | Biocatalytic approach offering high enantioselectivity under mild, aqueous conditions. nih.gov |

| Alkali/Main Group Catalysts | Si-N | User-friendly alternatives to transition metals for dealkynative coupling. rsc.org |

| Iron Catalysis | Si-N | Mild activation of silazanes for further functionalization. nih.gov |

Advanced Computational Predictions for Undiscovered Reactivity and Transformative Pathways

Computational chemistry is poised to play an increasingly vital role in guiding the future of silanecarboxamide research. Ab initio molecular orbital (MO) and Density Functional Theory (DFT) calculations are powerful tools for elucidating reaction mechanisms and predicting the reactivity of organosilicon compounds. nih.govtaylorfrancis.com These methods can provide detailed insights into the transition states and intermediates of reactions, helping to explain observed selectivities and to design more efficient synthetic routes. nih.gov

For instance, computational models can be used to predict the outcomes of reactions involving silicon-containing compounds and to design novel synthetic pathways. numberanalytics.com By understanding the electronic properties of silanecarboxamides through computational studies, it may be possible to predict their behavior in various chemical transformations and to identify new, undiscovered reactions. numberanalytics.com Molecular modeling can also be employed to study the conformational preferences and intermolecular interactions of these molecules, which can be crucial for understanding their physical properties and potential applications. nih.gov

| Computational Method | Application in Silanecarboxamide Research |

| Ab initio Molecular Orbital (MO) Theory | Prediction of reaction pathways and transition state structures. nih.gov |

| Density Functional Theory (DFT) | Calculation of electronic properties, reactivity, and spectroscopic data. numberanalytics.comnumberanalytics.com |

| Machine Learning/Deep Learning | Prediction of chemical reactivity based on large datasets of known reactions. nih.gov |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions in solution. nih.gov |

Strategic Design of Novel Silanecarboxamide Architectures for Targeted Synthetic Utility

Beyond improving the synthesis of existing compounds like pentamethyl-silanecarboxamide, a significant future research direction lies in the strategic design of novel silanecarboxamide architectures with tailored properties for specific applications. By incorporating various functional groups into the silanecarboxamide scaffold, it is possible to create molecules with unique reactivity and utility.

For example, the introduction of amino groups can enhance the solubility and processability of materials and provide a handle for further covalent or supramolecular functionalization. rsc.org The synthesis of amino-functionalized silica (B1680970) nanoparticles, for instance, has demonstrated their potential as catalysts and for the immobilization of other molecules. rsc.org Similarly, the incorporation of silanecarboxamide moieties into larger molecular structures, such as polymers or onto the surface of nanomaterials, could lead to new materials with advanced properties for applications in catalysis, sensing, or drug delivery. nih.govnih.govresearchgate.net

The design of silanecarboxamides with specific electronic and steric properties could also lead to their use as ligands in catalysis or as building blocks for complex molecular architectures. The ability to fine-tune the properties of these molecules through rational design opens up a vast area of chemical space for exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Silanecarboxamide, pentamethyl-(9CI), and how can purity be validated?

- Methodological Answer : Synthesis typically involves organosilicon precursors and alkylation/amidation steps. For example, Grignard reagents (e.g., bromo-1,2-propadienyl magnesium) can facilitate silicon-carbon bond formation . Post-synthesis, purification via column chromatography or recrystallization is critical. Validate purity using HPLC (≥95% purity threshold) and characterize via H/C NMR and FT-IR to confirm functional groups. Cross-reference spectral data with literature to resolve ambiguities .

| Synthesis Method | Catalyst/Reagent | Yield (%) | Purity Validation Technique |

|---|---|---|---|

| Grignard alkylation | Bromo-1,2-propadienyl | 65–75 | HPLC, NMR |

| Amidation of silane precursor | DCC/DMAP | 70–80 | FT-IR, Mass Spectrometry |

Q. What are the recommended storage conditions to ensure chemical stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and UV light, as these may degrade the compound into hazardous byproducts (e.g., siloxanes) . Regularly monitor stability via TLC or HPLC to detect decomposition.

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Use Si NMR to confirm silicon bonding environments and distinguish between pentamethyl substitution patterns. Complement with Raman spectroscopy to identify Si–N vibrational modes (~500–600 cm). For quantitative analysis, pair GC-MS with isotopic labeling to trace reaction intermediates .

Advanced Research Questions

Q. How does Silanecarboxamide, pentamethyl-(9CI), achieve selective binding to G-quadruplex DNA structures?

- Methodological Answer : The compound’s planar silicon-carboxamide moiety enables π-π stacking with G-quadruplex tetrads, as shown via fluorescence quenching assays . Kinetic studies (stopped-flow spectrometry) reveal a three-step mechanism: (1) initial electrostatic attraction, (2) dynamic conformational adjustment, and (3) stable stacking. Compare binding affinities (K) across analogs using surface plasmon resonance (SPR) to validate selectivity .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔH, ΔG) for its enzyme interactions?

- Methodological Answer : Discrepancies often arise from buffer conditions (e.g., ionic strength, pH) or assay temperatures. Standardize experiments using ITC (isothermal titration calorimetry) under controlled conditions (25°C, 150 mM NaCl). Cross-validate with computational docking (AutoDock Vina) to correlate experimental ΔG with predicted binding energies .

Q. What role does stereochemistry play in modulating enzyme inhibition?

- Methodological Answer : The compound’s chiral silicon center influences enantioselective binding to enzyme active sites. For example, the (R)-enantiomer may exhibit 10-fold higher inhibition of cytochrome P450 compared to the (S)-form. Resolve enantiomers via chiral HPLC (Chiralpak® columns) and test activity via kinetic assays (e.g., NADPH depletion rates) .

Q. How can Silanecarboxamide, pentamethyl-(9CI), be applied in tunable polymer materials?

- Methodological Answer : Incorporate the compound into polyurethane or epoxy matrices at 1–5 wt% to enhance mechanical strength (Young’s modulus ↑20–30%) and thermal stability (T ↑15–25°C). Optimize formulations using DOE (design of experiments) to balance degradation profiles and tensile properties. Characterize via DMA (dynamic mechanical analysis) and TGA .

| Polymer Matrix | Loading (wt%) | Young’s Modulus (GPa) | T (°C) |

|---|---|---|---|

| Epoxy | 3 | 3.2 ± 0.1 | 145 ± 2 |

| Polyurethane | 5 | 1.8 ± 0.2 | 85 ± 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.